![molecular formula C14H17NO3S B8192001 cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one](/img/structure/B8192001.png)
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one: is a complex organic compound that falls under the category of bicyclic compounds. These compounds are characterized by having two fused rings, which in this case include a cyclopropane ring and a larger ring structure. The presence of the toluene-4-sulfonyl group adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one typically involves the cycloisomerization of enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This would include using larger reactors and more efficient catalysts to produce the compound in bulk. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.
Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Its bicyclic structure may impart unique binding properties, enhancing its efficacy as a therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or advanced composites. Its reactivity and stability make it suitable for applications requiring robust chemical properties.
Wirkmechanismus
The mechanism by which cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the compound’s unique structure. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in the specific substituents attached to the rings.
Bicyclo[2.2.1]heptanes: Known for their use in organic synthesis, these compounds also feature a bicyclic structure but with different ring sizes and substituents.
Uniqueness
What sets cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[320]heptan-7-one apart is its specific combination of a bicyclic structure with a toluene-4-sulfonyl group
Biologische Aktivität
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including the bicyclic framework and the toluene-4-sulfonyl group, suggest various biological activities that warrant detailed investigation.
- Molecular Formula : C14H17NO3S
- Molecular Weight : 279.35 g/mol
- CAS Number : 2387534-88-3
- IUPAC Name : cis-1-Methyl-2-(toluene-4-sulfonyl)-2-azabicyclo[3.2.0]heptan-7-one
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to act as a scaffold for drug design, potentially enhancing binding affinity and selectivity for target proteins.
Potential Targets:
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : Its unique structure may facilitate binding to various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related bicyclic compounds, suggesting that this compound could exhibit similar effects against bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
cis-1-Methyl... | P. aeruginosa | TBD |
Case Studies
A notable case study investigated the efficacy of a structurally similar compound in inhibiting cancer cell proliferation. The results indicated that modifications in the bicyclic structure can lead to enhanced cytotoxicity against certain cancer cell lines.
Synthesis and Derivatives
The synthesis of this compound typically involves cycloisomerization processes using transition metal catalysts such as platinum or gold, which facilitate the formation of the bicyclic structure under controlled conditions.
Comparative Analysis
Comparing this compound with other bicyclic compounds reveals its unique properties:
Compound Type | Structural Features | Biological Activity |
---|---|---|
Bicyclo[4.1.0]heptenes | Larger ring size, fewer substituents | Moderate antibacterial activity |
Bicyclo[2.2.1]heptanes | Smaller ring size, different substituents | Limited medicinal applications |
cis-1-Methyl... | Unique bicyclic structure with sulfonyl group | Promising drug scaffold |
Eigenschaften
IUPAC Name |
(1S,5S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3/t11-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLPXBIOQMAFG-FZMZJTMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@]2(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.